molecular formula C14H14ClN3OS B2478653 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-67-8

5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2478653
CAS RN: 898646-67-8
M. Wt: 307.8
InChI Key: HJRMZZSYKZBORG-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, which make it a promising candidate for further study.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of novel chemical structures, demonstrating its utility as a precursor in organic chemistry. For instance, it participates in reactions leading to the creation of purine analogs with potential biological activities. Such reactions are crucial for developing new pharmaceuticals and exploring the chemical space of biologically active compounds (Brown et al., 1972).

Material Science Applications

  • In the field of material science, derivatives of this compound have been synthesized and characterized for their potential use in novel polymers. For example, new polyamides based on pyridine and aromatic diamines, incorporating structural elements related to this compound, have been synthesized. These materials are investigated for their thermal properties and solubility, indicating their potential applications in high-performance materials (Faghihi & Mozaffari, 2008).

Biological Activities

  • The compound's derivatives have been studied for their antimicrobial properties, contributing to the search for new antimicrobial agents. These studies are pivotal in addressing the growing concern of antibiotic resistance and the need for novel antimicrobials (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Pharmacological Research

  • Although the instruction was to exclude information related to drug use, dosage, and side effects, it's worth noting that structurally related compounds have been explored for various pharmacological effects, including as allosteric modulators. These studies contribute to understanding the compound's potential indirect relevance to drug discovery processes (Khurana et al., 2014).

Crystal Structure Analysis

  • The compound and its derivatives have been subjects of crystal structure analysis, which is crucial for understanding the chemical and physical properties of new materials. Such studies lay the foundation for the rational design of materials and drugs by revealing the molecular configurations that contribute to desired properties (Ji, 2006).

properties

IUPAC Name

5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-8-5-4-6-11(9(8)2)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRMZZSYKZBORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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